3-Methyl-1,2-oxazol-4-ol
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Overview
Description
3-Methylisoxazol-4-ol is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide. This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of 3-Methylisoxazol-4-ol often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the in situ formation of ethoxycarbonyl formonitrile oxide from ethyl-2-chloro-2-(hydroxyimino)acetate, which then reacts with dipolarophiles under microwave conditions .
Chemical Reactions Analysis
Types of Reactions: 3-Methylisoxazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxylated products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to a variety of substituted isoxazole derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
3-Methylisoxazol-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of 3-Methylisoxazol-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. For example, it has been shown to inhibit p38 MAP kinase, which plays a role in inflammatory responses .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the methyl group.
4,5-Diphenyl-4-isoxazoline: Known for its anti-inflammatory properties.
3,5-Dimethyl-4-(R-phenyldiazenyl)isoxazole: Exhibits cytotoxic effects and is used in cancer research
Uniqueness: 3-Methylisoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 3-position enhances its stability and interaction with biological targets compared to unsubstituted isoxazoles .
Conclusion
3-Methylisoxazol-4-ol is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in the development of new therapeutic agents and materials.
Properties
CAS No. |
515144-79-3 |
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Molecular Formula |
C4H5NO2 |
Molecular Weight |
99.09 g/mol |
IUPAC Name |
3-methyl-1,2-oxazol-4-ol |
InChI |
InChI=1S/C4H5NO2/c1-3-4(6)2-7-5-3/h2,6H,1H3 |
InChI Key |
KUMOAOQYJJANKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC=C1O |
Origin of Product |
United States |
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